1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

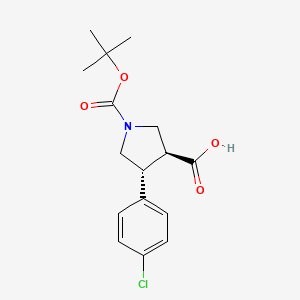

1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene, commonly known as BBBS, is a sulfonate ester compound that has been widely used in scientific research for its unique properties. BBBS is a white crystalline powder that is soluble in organic solvents like dichloromethane and tetrahydrofuran. This compound has been used in various fields such as organic synthesis, chemical biology, and material science.

科学的研究の応用

Synthesis and Oxidation Applications 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene, due to its structural complexity and functional groups, may find relevance in synthesis methodologies and oxidation applications. For instance, 1,4-Bis(triphenyl phosphonium)butane peroxodisulfate (BTPPBPDS) represents a class of compounds utilized for the efficient oxidation of alkyl benzenes to acylbenzenes, showcasing the importance of butoxy-substituted benzene derivatives in facilitating oxidation reactions with good yields (Badri, Adlu, & Mohammadi, 2015).

Polymer Chemistry The chemical backbone of this compound suggests potential applications in polymer chemistry. Ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives of tert-butylcatechol exhibit promising properties, including high thermal stability and solubility in polar solvents, relevant for creating flexible and tough films. This highlights the role of butoxy and sulfonyl benzene derivatives in developing new polymeric materials (Hsiao, Yang, & Chen, 2000).

Catalysis and Redox Reactions Sulfonamide-substituted iron phthalocyanine, incorporating tert-butylbenzenesulfonamide groups, emphasizes the significance of such derivatives in catalysis, particularly for oxidative transformations. The exceptional stability of this compound under oxidative conditions and its efficiency in the oxidation of olefins to ketones using H2O2 as the oxidant demonstrate the potential of butoxybenzenesulfonyl benzene derivatives in catalytic applications (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Energy Storage Derivatives similar to this compound could be explored for energy storage applications, particularly in non-aqueous redox flow batteries. For example, bis(diisopropylamino)cyclopropenium-arene cations show promise as high oxidation potential catholytes, suggesting that butoxy-substituted benzene derivatives might offer advantages in designing high-performance catholytes for energy storage solutions (Yan, Vaid, & Sanford, 2020).

特性

IUPAC Name |

1-butoxy-4-(4-butoxyphenyl)sulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4S/c1-3-5-15-23-17-7-11-19(12-8-17)25(21,22)20-13-9-18(10-14-20)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRNRMJVIUSOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2729669.png)

![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)

![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)

![3-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729687.png)

![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2729688.png)